molecular formula C6H8Cl2O4 B1266265 1,2-Bis(chloroacetoxy)ethane CAS No. 6941-69-1

1,2-Bis(chloroacetoxy)ethane

Cat. No. B1266265
Key on ui cas rn: 6941-69-1
M. Wt: 215.03 g/mol
InChI Key: HIIBHBNRMVLLKH-UHFFFAOYSA-N
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Patent
US08367747B2

Procedure details

In a 2 liter, 4 necked round bottom flask equipped with a mechanical stirrer, a solution of ethylene glycol (100 grams, 1.611 moles), chloroacetic acid (385 grams, 4.031 moles) and para toluenesulphonic acid (1 gram) in toluene (750 ml), was refluxed for 8 hours using a Dean-Stark apparatus. It was then cooled to room temperature. The toluene layer was washed with water (2×300 ml), 5% sodium bicarbonate solution (3×500 ml) and again with water (2×300 ml), dried over sodium sulfate, and distilled to provide crude 1, which was purified by high vacuum distillation to provide pure 1 (242 grams, 69.8%), which slowly crystallized to white crystals. m.p: 44° C., 1H NMR (CDCl3) δ 4.16 (s, 2H, CH2), 4.85 (s, 2H, CH2)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Yield
69.8%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[Cl:5][CH2:6][C:7]([OH:9])=O>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:5][CH2:6][C:7]([O:3][CH2:2][CH2:1][O:4][C:7](=[O:9])[CH2:6][Cl:5])=[O:9]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
385 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 liter, 4 necked round bottom flask equipped with a mechanical stirrer
WASH
Type
WASH
Details
The toluene layer was washed with water (2×300 ml), 5% sodium bicarbonate solution (3×500 ml) and again with water (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to provide crude 1, which
DISTILLATION
Type
DISTILLATION
Details
was purified by high vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)OCCOC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 242 g
YIELD: PERCENTYIELD 69.8%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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